molecular formula C12H14O5 B1245694 (1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione

(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione

Cat. No. B1245694
M. Wt: 238.24 g/mol
InChI Key: HNHUZZHNVSTBDM-PRTGYXNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione is a natural product found in Farrowia with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on enantioselective synthesis, demonstrating the importance of chiral nonracemic precursors in determining the absolute configuration of complex molecules. One example includes the synthesis of related compounds where hydrogen bonding plays a crucial role in stabilizing the molecular structure (Pinkerton, Banwell, & Willis, 2010).

  • Another area of research involves the isolation and structural elucidation of limonoid-type triterpenes from natural sources, indicating the compound's relevance in the study of natural products and their complex structures (Ravangpai et al., 2010).

Synthetic Methodologies

  • Research has been conducted on the synthesis of isochromene derivatives, showcasing methods to construct the isochromene scaffold which is related to the core structure of the target compound. This includes the development of synthetic routes involving key intermediates and the exploration of reaction mechanisms (Suzuki et al., 2001).

  • Studies have also focused on the synthesis of novel compounds with potential bioactive properties, such as anticancer agents, by employing advanced synthetic techniques to construct complex isochromene-based structures (Dang Thi et al., 2015).

Photochemical Studies

  • The photochemistry of related bicyclo compounds has been investigated, shedding light on the complex photochemical behaviors and the potential utility of such compounds in photochemical applications (Yang et al., 2003).

Antiviral Properties

  • Some derivatives have been studied for their antiviral properties, particularly against influenza virus strains, highlighting the potential therapeutic applications of compounds within this structural family (Zhang et al., 2016).

properties

Product Name

(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione

InChI

InChI=1S/C12H14O5/c1-2-3-5-4-6-7(12(15)16-5)9(14)11-10(17-11)8(6)13/h5,9-11,14H,2-4H2,1H3/t5-,9-,10-,11+/m1/s1

InChI Key

HNHUZZHNVSTBDM-PRTGYXNQSA-N

Isomeric SMILES

CCC[C@@H]1CC2=C([C@H]([C@H]3[C@@H](C2=O)O3)O)C(=O)O1

Canonical SMILES

CCCC1CC2=C(C(C3C(C2=O)O3)O)C(=O)O1

synonyms

EI-1941-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione
Reactant of Route 2
(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione
Reactant of Route 3
(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione
Reactant of Route 4
(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione
Reactant of Route 5
(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione
Reactant of Route 6
(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione

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